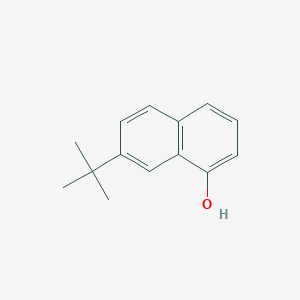
1-Naphthalenol, 7-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenol, 7-(1,1-dimethylethyl)- is an organic compound with the molecular formula C14H16O It is a derivative of naphthalene, where a hydroxyl group is attached to the first carbon of the naphthalene ring, and a tert-butyl group is attached to the seventh carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Naphthalenol, 7-(1,1-dimethylethyl)- can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of naphthol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 1-Naphthalenol, 7-(1,1-dimethylethyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenol, 7-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 1-naphthalenone, 7-(1,1-dimethylethyl)-.
Reduction: Formation of 1,2-dihydro-1-naphthalenol, 7-(1,1-dimethylethyl)-.
Substitution: Formation of various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Naphthalenol, 7-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenol, 7-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenol: Lacks the tert-butyl group, leading to different chemical and physical properties.
2-Naphthalenol, 7-(1,1-dimethylethyl)-: The hydroxyl group is attached to the second carbon, resulting in different reactivity.
1-Naphthalenol, 7-(1,1-dimethylpropyl)-: The substituent group is different, affecting the compound’s properties.
Uniqueness
1-Naphthalenol, 7-(1,1-dimethylethyl)- is unique due to the presence of both the hydroxyl and tert-butyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
169311-90-4 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
7-tert-butylnaphthalen-1-ol |
InChI |
InChI=1S/C14H16O/c1-14(2,3)11-8-7-10-5-4-6-13(15)12(10)9-11/h4-9,15H,1-3H3 |
Clé InChI |
IYYHQNWGPHANLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=CC=C2O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


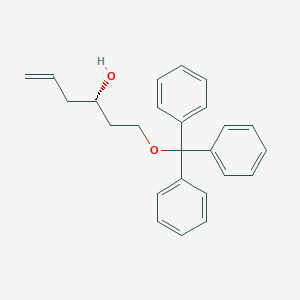
![Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]-](/img/structure/B12569014.png)
![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
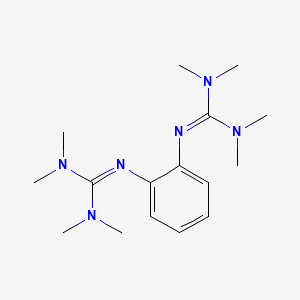
![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)
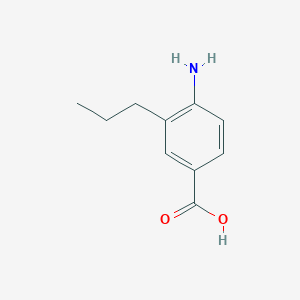
![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)

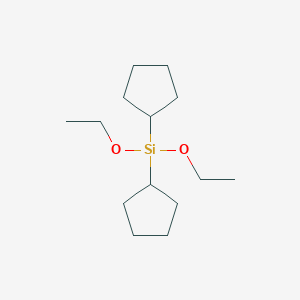

![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
